molecular formula C5H16Cl2N2S B1682276 2-(3-Aminopropylamino)ethanethiol dihydrochloride CAS No. 14653-77-1

2-(3-Aminopropylamino)ethanethiol dihydrochloride

Cat. No.: B1682276
CAS No.: 14653-77-1
M. Wt: 207.16 g/mol
InChI Key: XDRLRDHLCIFZIW-UHFFFAOYSA-N
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Description

Amifostine thiol is a radioprotective agent and an active metabolite of amifostine. It is formed from amifostine by plasma membrane-bound alkaline phosphatase. Amifostine thiol scavenges ABTS radicals in a cell-free assay. It prevents single- and double-stranded DNA breaks induced by γ-radiation, as well as inhibits γ-radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V79-B310H lung fibroblast cells when used at a concentration of 4 mM. Amifostine thiol also reduces cis-DDP-induced mutations at the HGPRT locus in V79-B310H cells. It increases survival, reduces the loss of bone marrow progenitor cells, and inhibits decreases in intestinal collagen thickness and crypt and Paneth cell density in mice exposed to total body γ-irradiation when administered at a dose of 500 mg/kg prior to irradiation.
WR-1065 Dihydrochloride is a metabolite of Amifostine.

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminopropylamino)ethanethiol dihydrochloride, also known as WR-1065, is the p53 protein . The p53 protein is a crucial component in the cell that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .

Mode of Action

WR-1065 interacts with its target, the p53 protein, by activating and reactivating it . This activation is achieved through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase .

Biochemical Pathways

The activation of p53 by WR-1065 affects several biochemical pathways. Primarily, it leads to the scavenging of reactive oxygen species (ROS) . This action reduces oxidative stress in cells, which can prevent damage to cellular components including DNA, proteins, and lipids .

Pharmacokinetics

It is known that the compound iscell-permeable , which allows it to enter cells and exert its effects .

Result of Action

The activation of p53 by WR-1065 has several molecular and cellular effects. It provides cytoprotection by reducing oxidative stress, thereby preventing cellular damage . Additionally, it has been shown to have antiretroviral activity . As an active metabolite of Amifostine, it selectively protects normal tissues from the damaging effects of anti-neoplastic radiation therapy .

Action Environment

The action, efficacy, and stability of WR-1065 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature (below 15°C) in a cool, dry place to maintain its stability

Properties

IUPAC Name

2-(3-aminopropylamino)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLRDHLCIFZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCS.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31098-42-7 (Parent)
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10163392
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14653-77-1
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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